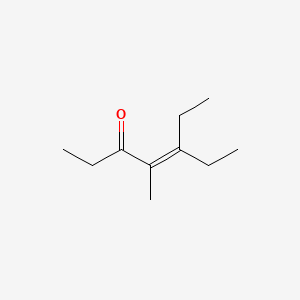
5-Ethyl-4-methyl-4-hepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-methyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a unique structure that includes both an ethyl and a methyl group attached to a heptenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyl-4-methyl-4-hepten-3-one can be synthesized through aldol condensation reactions. One common method involves the reaction of 4-methyl-2-pentanone with ethyl vinyl ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-methyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5-ethyl-4-methyl-4-hepten-3-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols.
Aplicaciones Científicas De Investigación
5-Ethyl-4-methyl-4-hepten-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Mecanismo De Acción
The mechanism of action of 5-ethyl-4-methyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . The compound’s ability to interact with various enzymes and receptors can also contribute to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Hepten-3-one: A structurally similar compound with a heptenone backbone but lacking the ethyl and methyl groups.
5-Methyl-4-hepten-3-one: Similar structure but with only a methyl group attached to the heptenone backbone.
Uniqueness
5-Ethyl-4-methyl-4-hepten-3-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness allows it to participate in specific chemical reactions and exhibit unique biological activities compared to its analogs.
Propiedades
Número CAS |
22319-28-4 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
5-ethyl-4-methylhept-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-9(6-2)8(4)10(11)7-3/h5-7H2,1-4H3 |
Clave InChI |
IDPSLUYWEQFHAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C(=O)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)


![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
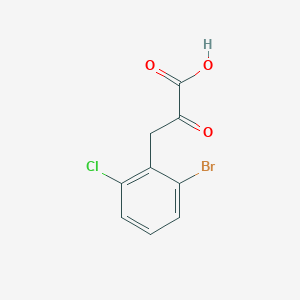
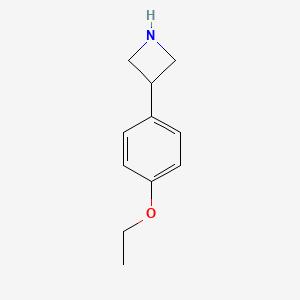
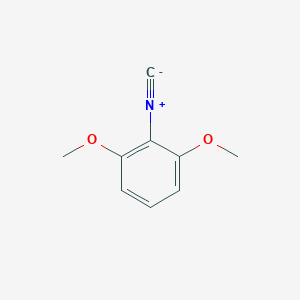
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)

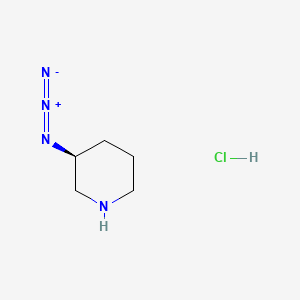

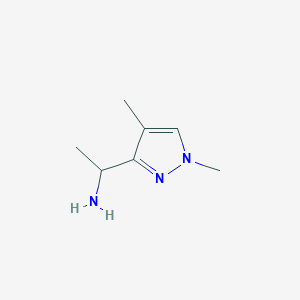
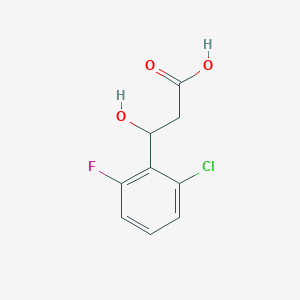
![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)
